2-(2-噻吩基磺酰基)乙硫酰胺

描述

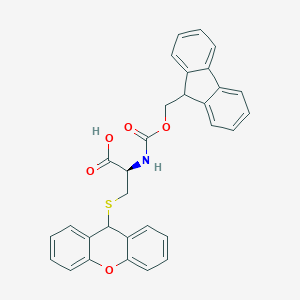

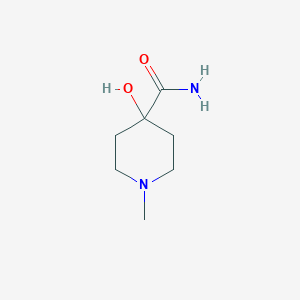

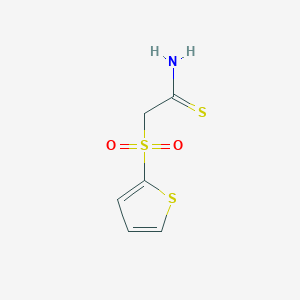

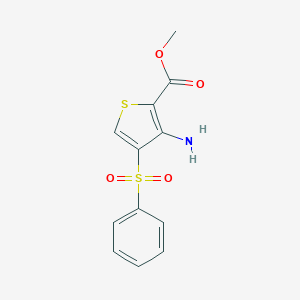

2-(2-Thienylsulfonyl)ethanethioamide is a compound that belongs to the class of organic compounds known for containing both sulfonyl and thioamide functional groups. These groups contribute to the compound's unique chemical behavior, making it a subject of interest in synthetic chemistry and material science.

Synthesis Analysis

The synthesis of compounds similar to 2-(2-Thienylsulfonyl)ethanethioamide often involves cyclization reactions and the introduction of sulfonyl groups to thienyl compounds. For instance, Fan et al. (1998) described the preparation of a sulfonyl group-containing heterocyclic compound through cyclization reactions, highlighting methods that could be relevant for synthesizing 2-(2-Thienylsulfonyl)ethanethioamide (Fan et al., 1998).

Molecular Structure Analysis

The molecular structure of sulfonyl and thioamide compounds is characterized by the presence of sulfur atoms in different oxidation states, which significantly influence their electronic and spatial configuration. Haas et al. (1996) investigated the crystal and molecular structures of acyclic sulfur−nitrogen compounds, providing insights into the structural aspects that could be applicable to 2-(2-Thienylsulfonyl)ethanethioamide (Haas et al., 1996).

Chemical Reactions and Properties

The chemical reactivity of 2-(2-Thienylsulfonyl)ethanethioamide would be influenced by its sulfonyl and thioamide groups. Research by Chen et al. (2021) on the C(sp2)-H arylsulfonylation of enamides demonstrates the type of chemical reactions sulfonyl-containing compounds can undergo, suggesting possible reactivity patterns for 2-(2-Thienylsulfonyl)ethanethioamide (Chen et al., 2021).

Physical Properties Analysis

The physical properties of sulfonyl and thioamide compounds, such as solubility, melting point, and thermal stability, are crucial for their application and handling. Yi et al. (1988) studied polysulfonamides containing thiophene links, focusing on their solubility and thermal stability, which could provide parallels to the physical properties of 2-(2-Thienylsulfonyl)ethanethioamide (Yi et al., 1988).

Chemical Properties Analysis

The chemical properties of 2-(2-Thienylsulfonyl)ethanethioamide, like reactivity towards nucleophiles and electrophiles, can be inferred from studies on similar compounds. Song et al. (2016) presented a metal-free oxidative arylmethylation of N-(arylsulfonyl)acrylamides, illustrating the chemical versatility of sulfonyl compounds (Song et al., 2016).

科学研究应用

噻吩基磺酰叠氮化物的光化学: 研究表明,在噻吩基磺酰叠氮化物的光解过程中,可以生成新型杂芳基磺酰亚胺。该过程涉及 SO2 消除和开环产物的形成 (Yang 等人,2019).

抗菌化合物: 一项研究发现,抗结核化合物(2-(癸基磺酰基)乙酰胺)的硫酰胺衍生物对结核病的活性降低,但对金黄色葡萄球菌表现出更好的疗效,突出了其作为抗菌剂的潜力 (Sun 等人,2018).

环化反应: 对含有磺酰基的杂环化合物(如 2-(2-氯-4-硝基苯基磺酰基)-1-(2-噻吩基)乙酮)的研究显示了不同的环化反应,这对于开发新的化合物很重要 (Fan 等人,1998).

聚合物科学: 聚合物科学领域的研究探索了含有磺酰基和噻吩键的聚合物的合成和性质。这些聚合物表现出高吸湿性和良好的热稳定性,使其在各种应用中具有重要意义 (Yi 等人,1988).

药物化学中的机械合成: 机械化学已被用于合成磺酰基-(硫代)脲,包括已知的抗糖尿病药物。这种方法对于药物开发具有重要意义 (Tan 等人,2014).

离子选择电极: 对叔丁基对叔丁基杯[4]芳烃的硫酰胺衍生物已被用于开发离子选择电极,用于检测环境样品中的铅(II),展示了这些化合物在分析化学中的应用 (Guzinski 等人,2013).

绿色聚合物化学: 通过使用环境友好方法氧化特定的乙硫醇化合物合成二硫化物聚合物,突出了这些化合物在可持续聚合物生产中的作用 (Rosenthal 等人,2012).

属性

IUPAC Name |

2-thiophen-2-ylsulfonylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S3/c7-5(10)4-12(8,9)6-2-1-3-11-6/h1-3H,4H2,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPIRUTXXLFXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381089 | |

| Record name | 2-(2-Thienylsulfonyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Thienylsulfonyl)ethanethioamide | |

CAS RN |

175202-34-3 | |

| Record name | 2-(2-Thienylsulfonyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)

![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)